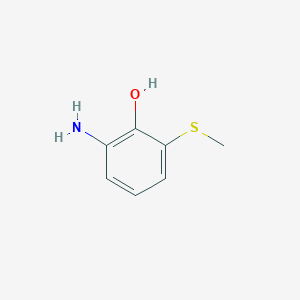
2-Amino-6-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(methylthio)phenol is an organic compound that features both an amino group and a methylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-6-(methylthio)phenol, is reacted with ammonia or an amine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-6-(methylthio)phenol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(methylthio)phenol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
2-Amino-6-(methylthio)phenol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Amino-6-(methylthio)phenol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylthio)phenol: Similar structure but with the methylthio group in a different position.
2-Amino-6-(ethylthio)phenol: Similar structure but with an ethylthio group instead of a methylthio group.
2-Amino-6-(methylsulfonyl)phenol: Similar structure but with a methylsulfonyl group instead of a methylthio group.
Uniqueness
2-Amino-6-(methylthio)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-amino-6-methylsulfanylphenol |
InChI |
InChI=1S/C7H9NOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 |
InChI Key |
BZMCVKRLPJBBPM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


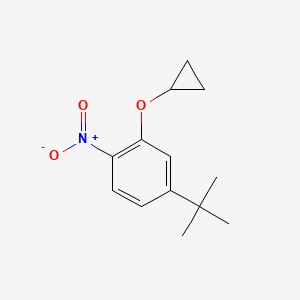
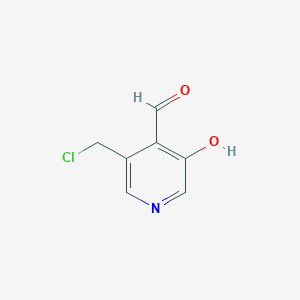
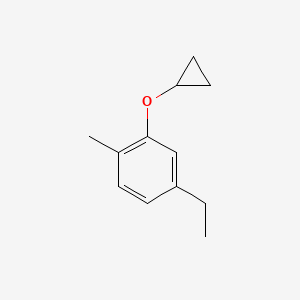
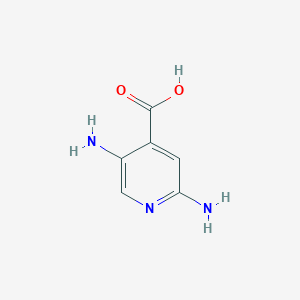


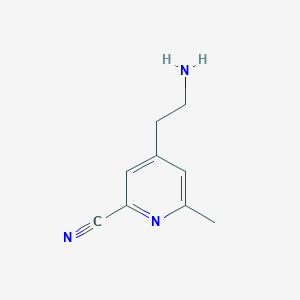
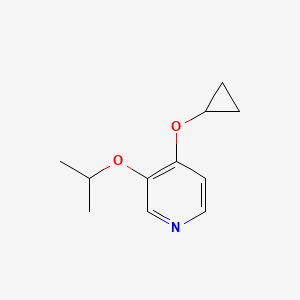

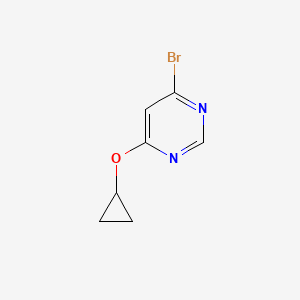
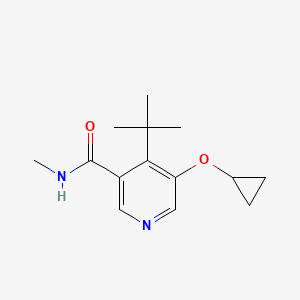
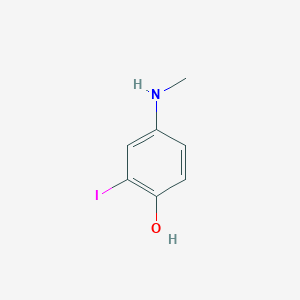
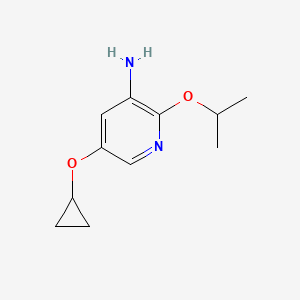
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
